Acute Toxicity Comparison: Nanaomycin B (LD50 169 mg/kg) vs. Nanaomycin A (LD50 28.2 mg/kg) in Mice
Nanaomycin B exhibits a significantly higher LD50 value compared to Nanaomycin A, indicating a more favorable acute toxicity profile. In mice, the acute toxicity (LD50, intraperitoneal injection) for Nanaomycin B is reported as 169 mg/kg [1], while the same metric for Nanaomycin A is reported as 28.2 mg/kg . This difference is critical for assessing the potential therapeutic window of each compound.
| Evidence Dimension | Acute toxicity (LD50, intraperitoneal injection) |
|---|---|
| Target Compound Data | 169 mg/kg |
| Comparator Or Baseline | Nanaomycin A: 28.2 mg/kg |
| Quantified Difference | Nanaomycin B is approximately 6-fold less acutely toxic (higher LD50) than Nanaomycin A under the same conditions. |
| Conditions | In vivo mouse model; intraperitoneal injection route. |
Why This Matters
The substantially higher LD50 of Nanaomycin B suggests a wider margin of safety for in vivo applications compared to Nanaomycin A, making it a more suitable candidate for studies where toxicity is a limiting factor.
- [1] Kitasato Institute. Production of nanaomycin B. United States Patent US 4,194,064. March 18, 1980. View Source
